molecular formula C13H24N2O4 B1290092 2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid CAS No. 1255666-24-0

2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Cat. No.: B1290092
CAS No.: 1255666-24-0
M. Wt: 272.34 g/mol
InChI Key: JLCGFHQWQKGPIV-UHFFFAOYSA-N
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Description

2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in the synthesis of more complex molecules and as a building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the amino acid moiety. One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with an appropriate amino acid derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: For Boc deprotection, reagents like trifluoroacetic acid (TFA) are commonly used.

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of new carbon-carbon bonds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while coupling reactions can produce more complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid can be compared with other similar compounds, such as:

These compounds share the Boc-protected piperidine structure but differ in their functional groups and specific applications. The unique combination of the piperidine ring and amino acid moiety in this compound makes it particularly valuable for synthesizing diverse organic molecules .

Properties

IUPAC Name

2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)8-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCGFHQWQKGPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162719
Record name α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-24-0
Record name α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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